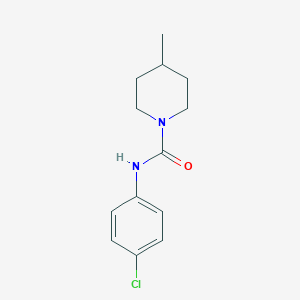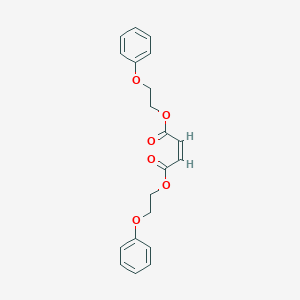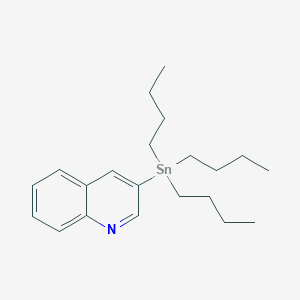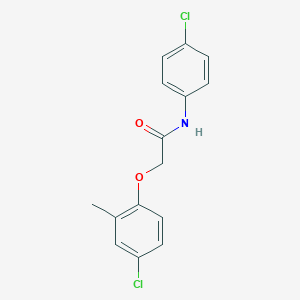
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide, also known as diclosulam, is a herbicide that is widely used in the agricultural industry to control weeds. It belongs to the sulfonylurea family of herbicides and has a unique chemical structure that makes it effective against a wide range of weed species.
Applications De Recherche Scientifique
Diclosulam has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It has also been used in scientific research to study the effects of herbicides on plant growth and development. Diclosulam has been shown to inhibit the biosynthesis of branched-chain amino acids in plants, leading to a disruption of protein synthesis and ultimately cell death.
Mécanisme D'action
Diclosulam works by inhibiting the activity of acetolactate synthase (ALS), which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide disrupts the production of essential proteins and ultimately leads to cell death. This mechanism of action is similar to other sulfonylurea herbicides and has been extensively studied in the scientific literature.
Biochemical and Physiological Effects
Diclosulam has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth. This leads to a disruption of normal plant metabolism and ultimately cell death. Diclosulam also affects the photosynthetic machinery of plants, leading to a reduction in chlorophyll content and a decrease in photosynthetic efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
Diclosulam has several advantages for use in lab experiments. It is a potent herbicide that is effective against a wide range of weed species, making it a useful tool for studying the effects of herbicides on plant growth and development. It is also relatively stable and can be stored for long periods of time without degradation. However, 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide has some limitations for use in lab experiments. It is highly toxic and must be handled with care, and its use is restricted in some countries due to environmental concerns.
Orientations Futures
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. One area of interest is the development of new herbicides based on the chemical structure of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. Researchers are also interested in studying the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide on non-target organisms, such as insects and soil microorganisms. Another area of interest is the development of new methods for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide that are more efficient and environmentally friendly. Finally, there is a need for more research on the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide on soil health and the environment.
Méthodes De Synthèse
Diclosulam is synthesized through a multi-step process that involves the reaction of 2-methyl-4-chlorophenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetamide. This intermediate is then reacted with 4-chloroaniline in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Propriétés
Numéro CAS |
5159-88-6 |
|---|---|
Nom du produit |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
Formule moléculaire |
C15H13Cl2NO2 |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-8-12(17)4-7-14(10)20-9-15(19)18-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
Clé InChI |
JZVKTECSYXJMAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




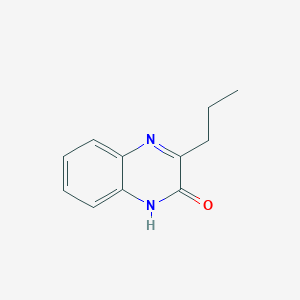


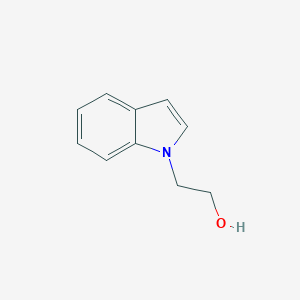
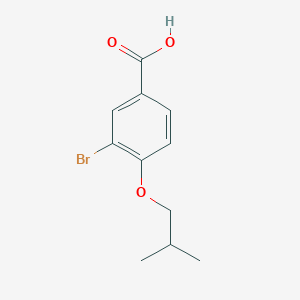
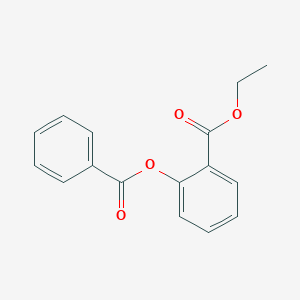


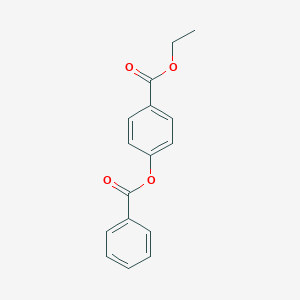
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
